molecular formula C7H9N5O B014356 N2,N2-Dimethylguanine CAS No. 1445-15-4

N2,N2-Dimethylguanine

Cat. No. B014356
CAS RN: 1445-15-4
M. Wt: 179.18 g/mol
InChI Key: XMSMHKMPBNTBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N2,N2-dimethylguanine and related compounds involves starting materials such as deoxyguanosine or O6-methylguanine, with reagents like hydroxylamine-O-sulfonic acid or 2,4-dinitrophenoxyamine to achieve monoaminated guanines, including the dimethylated variants (Kohda et al., 1989). Another approach for synthesizing guanine derivatives includes the protection of specific positions in the guanine molecule, followed by alkylation processes to introduce methyl groups at desired locations.

Molecular Structure Analysis

Studies on the molecular structure of N2,N2-dimethylguanine derivatives reveal their coordination behavior and structural characteristics. For instance, the coordination of HgCl2 to guanine derivatives, including dimethylguanine, demonstrates specific binding through the N7 of the purine bases, leading to discrete molecules or linear polymers depending on the derivative's structure (Menzer et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving N2,N2-dimethylguanine focus on its interactions and modifications. These include methylation reactions where nucleic acids are treated with alkylating agents, demonstrating the susceptibility of guanine bases to such modifications and their implications in biological systems (Swann & Magee, 1968). The reactivity of these compounds underlines their significance in studying DNA repair mechanisms and carcinogenesis.

Physical Properties Analysis

The physical properties of N2,N2-dimethylguanine, such as its solubility, melting point, and spectral characteristics, are crucial for understanding its behavior in biological systems and its interactions with other molecules. The determination of RNA catabolites in serum, including N2,N2-dimethylguanosine, highlights the compound's role in RNA turnover and its potential as a biomarker for nucleic acid metabolism (Topp et al., 1987).

Scientific Research Applications

Identification in Urine for Carcinogen Exposure Detection

N2,N2-Dimethylguanine has been identified as a modified base excreted in human urine, particularly relevant in the context of exposure to carcinogens. Deuterium exchange studies have demonstrated the possibility of distinguishing N2-dimethylguanine from other alkylated guanine derivatives, suggesting its utility in detecting specific types of carcinogen exposure (Cushnir et al., 1990).

Safety And Hazards

The safety data sheet for 2-Dimethylamino-6-hydroxypurine, a related compound, suggests that in case of skin contact, one should wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

properties

IUPAC Name

2-(dimethylamino)-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-12(2)7-10-5-4(6(13)11-7)8-3-9-5/h3H,1-2H3,(H2,8,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSMHKMPBNTBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C(=O)N1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162732
Record name N(2)-Dimethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N2-Dimethylguanine

CAS RN

1445-15-4
Record name N(2)-Dimethylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Dimethylguanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N(2)-Dimethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N2-Dimethylguanine
Reactant of Route 2
Reactant of Route 2
N2,N2-Dimethylguanine
Reactant of Route 3
N2,N2-Dimethylguanine
Reactant of Route 4
N2,N2-Dimethylguanine
Reactant of Route 5
N2,N2-Dimethylguanine
Reactant of Route 6
N2,N2-Dimethylguanine

Citations

For This Compound
90
Citations
E Wainfan, M Dizik, ME Balis - … et Biophysica Acta (BBA)-General Subjects, 1984 - Elsevier
Alterations in rat liver transfer RNA (tRNA) methyltransferase activities have been observed after liver damage by various chemicals or by partial hepatectomy. The qualitative and …
A Seidel, S Brunner, P Seidel, GI Fritz… - British journal of …, 2006 - nature.com
Modified nucleosides, regarded as indicators for the whole-body turnover of RNAs, are excreted in abnormal amounts in the urine of patients with malignancies. To test their usefulness …
Number of citations: 188 0-www-nature-com.brum.beds.ac.uk
TP Waalkes, SR Dinsmere… - Journal of the National …, 1973 - academic.oup.com
Through high-pressure, high-resolution, liquid ion exchange chromatography, in association with such analytic tools as gas chromatography, gas chromatography-mass spectrometry, …
Number of citations: 47 0-academic-oup-com.brum.beds.ac.uk
PF Agris, LL Spremulli, GM Brown - Archives of Biochemistry and …, 1974 - Elsevier
Two enzymes (methylases) that catalyze the transfer of methyl groups from S-adenosyl-l-methionine to tRNA (prepared from Escherichia coli) have been partially purified from extracts …
H Takeda, H Hori, Y Endo - Nucleic acids symposium series, 2002 - academic.oup.com
The modifications of N 2 ,N 2 -dimethylguanine (m 2 2 G) are found in tRNAs and rRNAs from eukarya and archaea. In tRNAs, modification at position G26 is generated by tRNA (m 2 2 …
WY Hsu, WTL Chen, WD Lin, FJ Tsai, Y Tsai, CT Lin… - Clinica Chimica …, 2009 - Elsevier
BACKGROUND: Increased levels of modified nucleosides have been observed in urine from patients suffering from several cancers. In this study, we evaluated whether urinary …
B Sheid, JH Nelson Jr - Comparative Biochemistry and Physiology Part B …, 1976 - Elsevier
1. Transfer RNA methylase specific activity of unfertilized Flounder roe was approximately 2-2·5 times higher than the enzyme activity from liver and intestine of young and adult fish. 2. 2…
A Mittelman, RH Hall, DS Yohn, JT Grace Jr - Cancer Research, 1967 - AACR
The in vitro methylase activity of SV40-induced hamster tumors and normal hamster tissues has been studied. Extracts of normal hamster tissues such as connective tissue, liver, thymus…
Number of citations: 86 aacrjournals.org
CR Wilkinson, SJ Kerr - Journal of Cellular Physiology, 1979 - Wiley Online Library
In quiescent confluent monolayers of WI‐38 cells, the specific activity of the tRNA methyltransferases falls to 20% of the level found in log phase cells. When the resting cells are …
AB CHEPELINSKY, R GANTT… - European Journal of …, 1980 - Wiley Online Library
Intracisternal A particles share several biochemical properties with RNA tumor viruses, including 70‐S RNA, reverse transcriptase, and a group‐specific protein. In addition they form by …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.